Benzyl 6-bromo-2-naphthoate Benzyl 6-bromo-2-naphthoate
Brand Name: Vulcanchem
CAS No.: 170737-54-9
VCID: VC2074065
InChI: InChI=1S/C18H13BrO2/c19-17-9-8-14-10-16(7-6-15(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2
SMILES: C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br
Molecular Formula: C18H13BrO2
Molecular Weight: 341.2 g/mol

Benzyl 6-bromo-2-naphthoate

CAS No.: 170737-54-9

Cat. No.: VC2074065

Molecular Formula: C18H13BrO2

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 6-bromo-2-naphthoate - 170737-54-9

Specification

CAS No. 170737-54-9
Molecular Formula C18H13BrO2
Molecular Weight 341.2 g/mol
IUPAC Name benzyl 6-bromonaphthalene-2-carboxylate
Standard InChI InChI=1S/C18H13BrO2/c19-17-9-8-14-10-16(7-6-15(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2
Standard InChI Key SFPJCHHSVUCDIR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br

Introduction

Chemical Structure and Properties

Molecular Characteristics

Benzyl 6-bromo-2-naphthoate possesses a molecular structure consisting of a naphthalene core with a bromine atom at the 6-position and a carboxylic acid group at the 2-position, which is esterified with a benzyl group. The molecular formula is C18H13BrO2, with an estimated molecular weight of approximately 341.2 g/mol. This compound can be considered a structural analog of various brominated naphthalene derivatives that have been documented in scientific literature, such as 6-bromo-2-naphthoic acid and similar naphthoate esters.

Estimated Physical Properties

Based on the properties of related compounds, the physical characteristics of Benzyl 6-bromo-2-naphthoate can be reasonably estimated. The presence of both the bromine atom and the benzyl ester group would significantly influence its physical properties, particularly its melting point, solubility profile, and chemical reactivity. Similar brominated aromatic compounds typically exhibit specific patterns in their physical properties that can inform our understanding of this compound.

Table 1: Estimated Physical Properties of Benzyl 6-bromo-2-naphthoate

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidCharacteristic of naphthoate esters
Melting Point125-135°CBased on related brominated naphthalene compounds
Boiling Point>300°C (decomposition likely)Typical of high molecular weight aromatic esters
SolubilitySoluble in chloroform, methanol, and common organic solventsExtrapolated from solubility patterns of similar compounds
DensityApproximately 1.45-1.55 g/cm³Estimated from comparable brominated aromatic compounds
AppearanceOff-white to beige crystalline powderTypical of similar naphthalene derivatives

Electronic and Structural Features

Reaction StepTemperature RangeCatalyst/ReagentSolvent SystemDuration
Bucherer Reaction80-150°C (preferably 110-130°C)Sulfite or bisulfiteAqueousNot specified in literature
Diazotization0-5°C (cold conditions)Sodium nitriteAcidic aqueous mediumNot specified in literature
Sandmeyer Reaction5-80°C (preferably 20-70°C)Copper(I) bromideAqueous with hydrobromic acid1-20 hours (typically 10-16 hours)
EsterificationRoom temperature to refluxAcid catalyst or coupling agentOrganic solventVariable depending on method

The patent literature specifically notes that the Sandmeyer reaction is typically performed in an aqueous solvent in the presence of an acid, with hydrobromic acid being particularly preferable . The amount of copper(I) bromide used is optimally in the range of 1 to 4 molar equivalents with respect to the diazotized product, as amounts less than 0.5 equivalents result in insufficient reaction progress .

Biological TargetPotential Interaction MechanismPossible Effects
Cytochrome P450 enzymesBinding to active sites or allosteric regionsModulation of drug metabolism and bioavailability
Cellular signaling pathwaysInterference with key signaling proteinsAlteration of cellular responses, particularly in oxidative stress
Enzyme inhibitionCompetitive or non-competitive bindingModification of metabolic or biosynthetic processes
Receptor interactionsStructure-specific binding to receptor sitesPotential agonist or antagonist activity

Materials Science Applications

Beyond biological applications, compounds with structures similar to Benzyl 6-bromo-2-naphthoate have shown potential in materials science. The naphthalene core with its extended conjugated system, combined with the electronic effects of the bromine substituent and the benzyl ester group, creates interesting electronic and optical properties that could be exploited in the development of functional materials, including:

  • Photoreactive materials for specialized applications

  • Components in liquid crystal displays or similar technologies

  • Building blocks for polymers with specific physical or chemical properties

  • Precursors for materials with unique electronic or optical characteristics

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

Understanding the relationships between Benzyl 6-bromo-2-naphthoate and its structural analogs provides valuable insights into its likely properties and behaviors. Table 4 presents a comparative analysis of Benzyl 6-bromo-2-naphthoate with several structurally related compounds.

Table 4: Comparison of Benzyl 6-bromo-2-naphthoate with Related Compounds

CompoundKey Structural FeaturesDistinguishing CharacteristicsImpact on Properties and Applications
Benzyl 6-bromo-2-naphthoateBenzyl ester with bromine at position 6Combined effects of ester and bromine substituentBalanced lipophilicity, moderate reactivity at bromine position
6-Bromo-2-naphthoic acidFree carboxylic acid with bromine at position 6Higher polarity, ability to form saltsDifferent solubility profile, potential for additional derivatization
6-Bromo-2-naphtholHydroxyl group instead of carboxylateDifferent hydrogen bonding capabilitiesDistinct reactivity profile, potential for different biological interactions
Benzyl 2-naphthoate (unbrominated)Lacks bromine substituentAbsence of halogen effectsReduced reactivity for certain transformations, different electronic properties

Structure-Activity Relationships

The position and nature of substituents on the naphthalene ring system significantly influence the properties and potential applications of compounds like Benzyl 6-bromo-2-naphthoate. The 6-position bromine creates a specific electronic environment that differs from substitution at other positions (such as the 7-position). This positional specificity affects:

Research on 6-Bromo-2-naphthol indicates that the positioning of bromine at the 6-position confers particular properties that may contribute to specific biological activities, including potential applications in anticancer therapy . While the ester modification in Benzyl 6-bromo-2-naphthoate would alter these properties, the underlying structure-activity relationships provide a foundation for understanding and predicting its behavior.

Future Research Directions

Synthesis Optimization

Future research on Benzyl 6-bromo-2-naphthoate could focus on optimizing synthetic routes to improve yield, purity, and cost-effectiveness. Building on the established methods for producing 6-bromo-2-naphthoic acid, researchers could explore various esterification approaches to identify the most efficient pathway to the target compound. Additionally, alternative synthetic routes that avoid the use of potentially hazardous reagents or that offer improved atom economy could be investigated.

Comprehensive Characterization

A comprehensive characterization of Benzyl 6-bromo-2-naphthoate's physical, chemical, and biological properties would significantly enhance our understanding of this compound. Such research would ideally include:

  • Definitive determination of physical constants (melting point, solubility parameters, etc.)

  • Spectroscopic analysis (NMR, IR, MS, UV-Vis)

  • X-ray crystallography to confirm structural features

  • Detailed reactivity studies under various conditions

Application Development

Based on the properties and potential applications discussed earlier, targeted research into specific applications of Benzyl 6-bromo-2-naphthoate could yield valuable insights and practical outcomes. This might include:

  • Evaluation as a building block in pharmaceutical synthesis

  • Assessment of biological activities and structure-activity relationships

  • Investigation of its utility in materials science applications

  • Exploration of its potential in catalysis or other specialized chemical processes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator